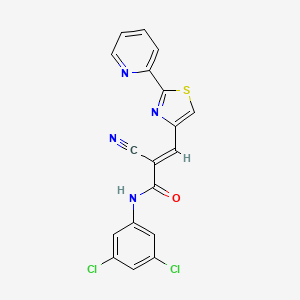

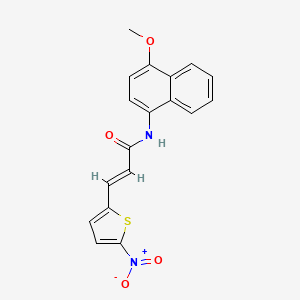

![molecular formula C16H15BrN2O4 B2783248 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromonicotinamide CAS No. 1795297-54-9](/img/structure/B2783248.png)

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a derivative of benzo[d][1,3]dioxol-5-yl, which is a common motif in organic chemistry . It’s part of many compounds that possess important pharmaceutical and biological applications .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques like Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR .

Chemical Reactions Analysis

While specific chemical reactions involving “N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromonicotinamide” are not available, similar compounds have been used in various reactions. For example, (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide was used for the detection of carcinogenic lead .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various tools and techniques .

Scientific Research Applications

Anticoccidial Agents

Studies have explored the synthesis and activity of nicotinamide analogues, including compounds with bromo substituents, highlighting their potential as anticoccidial agents. These compounds show significant activity against Eimeria tenella, a parasite responsible for coccidiosis in poultry. The research emphasizes the structure-activity relationship, guiding the development of more effective anticoccidial drugs (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).

Antipsychotic Agents

Another area of application is in the development of potential antipsychotic agents. Research into N-substituted benzamide derivatives, including those with bromo substituents, has been conducted to explore their antidopaminergic properties. These studies aim to understand the compounds' efficacy in inhibiting dopamine receptors, potentially offering new treatments for schizophrenia and related disorders (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).

Antimicrobial and Anti-proliferative Activities

The synthesis and evaluation of thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety have been investigated for their antimicrobial and anti-proliferative activities. Such research is critical for discovering new therapeutic agents against various bacterial infections and cancer cell lines, demonstrating the versatility of benzo[d][1,3]dioxol-5-yl derivatives in medicinal chemistry (Mansour, Aboelnaga, Nassar, & Elewa, 2020).

Enzyme Inhibition

Compounds featuring bromophenol derivatives and including sulfonamide groups have shown significant enzyme inhibition properties. Such studies are vital for the development of enzyme inhibitors that can be used to treat diseases like Alzheimer's by targeting specific enzymes responsible for the disease's progression (Bayrak, Taslimi, Karaman, Gulcin, & Menzek, 2019).

Properties

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-bromopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O4/c1-16(21,11-2-3-13-14(5-11)23-9-22-13)8-19-15(20)10-4-12(17)7-18-6-10/h2-7,21H,8-9H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAGSLUXUHCJEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=CN=C1)Br)(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-isobutyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2783166.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2783167.png)

![2-methyl-N-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2783169.png)

![5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine](/img/structure/B2783172.png)

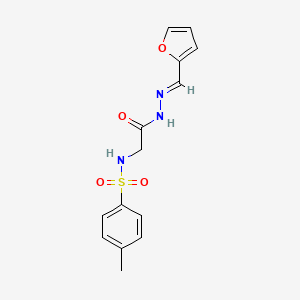

![N-[2-(2-methoxyphenyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B2783173.png)

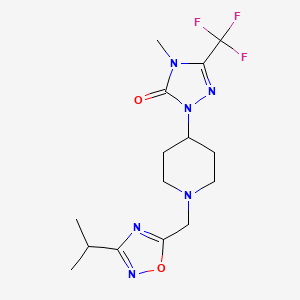

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2783175.png)

![2-(4-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline](/img/structure/B2783178.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[(2,2-dimethoxyethyl)amino]acetamide hydrochloride](/img/structure/B2783179.png)

![3-(4-chlorophenyl)-8-methoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2783180.png)